9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
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Overview
Description
“N-(3-Aminopropyl)methacrylamide hydrochloride” is a compound that contains a primary amine . It is often used as a functional monomer in the synthesis of various polymers .
Synthesis Analysis
The compound can be used in the synthesis of microgels. A surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .Molecular Structure Analysis
The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 g/mol .Chemical Reactions Analysis
The compound can participate in various reactions. For instance, it can react with carbonyl compounds to synthesize adsorbents .Physical and Chemical Properties Analysis
The compound is a solid at 20°C and should be stored at 0-10°C. It is air sensitive, hygroscopic, and heat sensitive . It has been used in the preparation of microgels, with their size and yield being influenced by factors such as NaCl concentration and initiator type .Scientific Research Applications
Organic Synthesis
- 9-Aryl-9H-purin-6-amines were synthesized using a mixture of phosphorus pentoxide, triethylamine hydrochloride, and arylamines, demonstrating a method for obtaining these compounds with potential applications in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).
- Another study synthesized a series of N6,N6-disubstituted 9H-purin-6-amines from secondary amine or its hydrochloride, again highlighting its utility in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).
Biological Activity
- Some 9H-purin-6-amines exhibited antimicrobial properties. For instance, 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine showed antibacterial activity in a study, suggesting its potential in developing new antimicrobial agents (Govori, 2017).
Novel Compound Synthesis
- Research on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine revealed methods to create novel compounds that could have implications in medicinal chemistry (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Tautomerism and Alkylation Studies
- Studies on the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines highlighted the diverse chemical behaviors of these compounds, which is valuable for understanding their chemical properties and potential applications (Roggen et al., 2008), (Roggen et al., 2011).
Synthesis of Glycoside Analogs
- The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine contributed to the exploration of new anticancer agents, though no significant activity was observed in the specific study (Temple, Kussner, & Montgomery, 1975).
Chemo-, Regio- and Stereospecific Addition
- The chemo-, regio-, and stereospecific addition of adenine to α,β-acetylenic γ-hydroxy nitriles resulted in the creation of novel acyclic adenosine analogues, illustrating the compound's role in facilitating specific chemical reactions (Trofimov et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as spermine, a spermidine-derived biogenic polyamine, are known to interact with nucleic acids, particularly in viruses, and are thought to stabilize the helical structure .
Mode of Action
It can be inferred from related compounds that it may function as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to dna .
Biochemical Pathways
Similar compounds like spermine are implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated dna fragmentation .
Result of Action
Based on the properties of similar compounds, it may protect dna from free radical attack, regulate gene expression, stabilize chromatin, and prevent endonuclease-mediated dna fragmentation .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can be achieved by the reaction of 6-chloropurine with 3-aminopropylamine in the presence of a suitable base. The resulting intermediate can then be treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "6-chloropurine", "3-aminopropylamine", "Suitable base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloropurine is reacted with 3-aminopropylamine in the presence of a suitable base to form an intermediate.", "Step 2: The intermediate is treated with hydrochloric acid to obtain the final product, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride." ] } | |
CAS No. |
23124-11-0 |
Molecular Formula |
C8H14Cl2N6 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
9-(3-aminopropyl)purin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |
InChI Key |
JBHTVQSBCOWVDK-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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